molecular formula C10H9N3OS B2587027 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 688793-42-2

3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2587027
CAS RN: 688793-42-2
M. Wt: 219.26
InChI Key: SXWGBCJORGTRKE-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as pyrimidinones, which are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom).


Synthesis Analysis

The synthesis of similar compounds, such as thieno[2,3-d]pyrimidin-4(3H)-ones, has been reported in the literature . These compounds were synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Scientific Research Applications

Anticancer Agents

Pyrido[2,3-d]pyrimidines, the class of compounds to which “3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one” belongs, have been identified as potential anticancer agents . They have shown a broad spectrum of activities, including antitumor effects . These compounds can target various cancer-related proteins such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

Some pyrido[2,3-d]pyrimidines have demonstrated broad-spectrum antibacterial activity . For example, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a has shown significant antibacterial activity with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg mL−1 .

Antifungal Activity

In addition to their antibacterial properties, some pyrido[2,3-d]pyrimidines also exhibit antifungal activity . The same compound, 2-thioxodihydropyrido[2,3-d]pyrimidine 10a, has shown reasonable antifungal activity with an MIC of 31.25 μg mL−1 .

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have been reported to have central nervous system (CNS) depressive activity . This suggests potential applications in the treatment of disorders related to the CNS.

Anticonvulsant Activity

These compounds have also shown anticonvulsant activity , indicating their potential use in the treatment of seizure disorders.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have demonstrated antipyretic (fever-reducing) activity , suggesting their potential use in managing fever symptoms.

Mechanism of Action

Target of Action

The compound 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one is part of the pyrido[2,3-d]pyrimidine class of compounds . These compounds have been found to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

The interaction of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one with its targets leads to inhibition of these proteins, disrupting their normal function . This disruption can lead to changes in cellular processes, potentially leading to cell death in the case of cancer cells .

Biochemical Pathways

The biochemical pathways affected by 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one are numerous due to the wide range of targets. These pathways include those involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include apoptosis (cell death), cell cycle arrest, and inhibition of cell growth .

Pharmacokinetics

Similar compounds in the pyrido[2,3-d]pyrimidine class have been found to have good drug-like properties . These properties can impact the compound’s absorption, distribution, metabolism, and excretion (ADME), ultimately affecting its bioavailability .

Result of Action

The molecular and cellular effects of 3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one’s action can include apoptosis, cell cycle arrest, and inhibition of cell growth . These effects are due to the compound’s interaction with its targets and the subsequent disruption of cellular processes .

properties

IUPAC Name

3-cyclopropyl-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c14-9-7-2-1-5-11-8(7)12-10(15)13(9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWGBCJORGTRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

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